Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate (CAS 1427502-07-5) is a polysubstituted imidazole derivative with molecular formula C₇H₁₀FN₃O₂ and molecular weight 187.17 g/mol. The compound features a 1-methylimidazole core bearing an ethyl ester at the 2-position, a primary amino group at the 4-position, and a fluorine atom at the 5-position.

Molecular Formula C7H10FN3O2
Molecular Weight 187.17 g/mol
Cat. No. B11794787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate
Molecular FormulaC7H10FN3O2
Molecular Weight187.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C(N1C)F)N
InChIInChI=1S/C7H10FN3O2/c1-3-13-7(12)6-10-5(9)4(8)11(6)2/h3,9H2,1-2H3
InChIKeyAJRWAZMFAYSUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate: Core Scaffold Identity, Physicochemical Profile, and Procurement Specifications


Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate (CAS 1427502-07-5) is a polysubstituted imidazole derivative with molecular formula C₇H₁₀FN₃O₂ and molecular weight 187.17 g/mol [1]. The compound features a 1-methylimidazole core bearing an ethyl ester at the 2-position, a primary amino group at the 4-position, and a fluorine atom at the 5-position. Computed physicochemical properties include XLogP3-AA of 0.7, topological polar surface area (TPSA) of 70.1 Ų, five hydrogen bond acceptor sites, and one hydrogen bond donor [1]. The compound is commercially available at 97% purity from specialty chemical suppliers .

Why Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate Cannot Be Interchanged with Regioisomeric, Non-Fluorinated, or Ester-Variant Analogs


The precise substitution pattern of this imidazole scaffold governs both physicochemical behavior and target engagement. Replacement of the 2-carboxylate with a 4- or 5-carboxylate abolishes metal-chelating geometry essential for metallo-β-lactamase (MBL) inhibition, as demonstrated by structure–activity relationship (SAR) studies on 1H-imidazole-2-carboxylic acid derivatives [1]. Similarly, 1-methyl-1H-imidazole derivatives lacking the 4-amino-5-fluoro substitution exhibit markedly different kinase inhibition profiles; the J. Med. Chem. 2014 Jak2 inhibitor series revealed that C-ring fragment modifications produce >100-fold variation in enzymatic IC₅₀ values across closely related analogs [2]. The 5-fluoro substituent further distinguishes this compound by reducing computed logP relative to non-fluorinated analogs and increasing the hydrogen bond acceptor count, factors that directly influence membrane permeability and protein–ligand interaction potential [3].

Quantitative Differentiation Evidence: Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate vs. Closest Analogs


Reduced Lipophilicity (XLogP3-AA) via 5-Fluoro Substitution vs. Non-Fluorinated and Regioisomeric Analogs

Introduction of the 5-fluoro substituent reduces computed lipophilicity (XLogP3-AA) relative to the non-fluorinated and regioisomeric analogs. The target compound has a computed XLogP3-AA of 0.7 [1], while ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate (the 5-amino regioisomer) has an XLogP3-AA of 0.8 [2]. The methyl ester analog, methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate, has an XLogP3-AA of -0.1 [3], reflecting the greater polarity of the methyl ester group. The 0.1 log unit reduction conferred by the 5-fluoro substituent, although modest, contributes to improved aqueous solubility relative to the regioisomer while maintaining sufficient membrane permeability. The non-fluorinated free base ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (as its HCl salt, CID 22349687) shares the same TPSA (70.1 Ų) [4] but lacks the polarity-enhancing fluorine, yielding a higher effective logP.

Lipophilicity Membrane permeability Drug-likeness

Increased Hydrogen Bond Acceptor Count via 5-Fluoro Substitution vs. Non-Fluorinated and Regioisomeric Analogs

The 5-fluoro substituent on the target compound contributes one additional hydrogen bond acceptor (HBA) site relative to non-fluorinated imidazole analogs. The target compound possesses 5 HBA sites [1], whereas the 5-amino regioisomer (ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate), the non-fluorinated analog (ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate), and the methyl ester analog each possess only 4 HBA sites [2][3][4]. The additional fluorine-mediated HBA site can participate in orthogonal multipolar interactions (C–F···H–N, C–F···C=O) within protein binding pockets, as documented in fluorinated kinase inhibitor co-crystal structures [5]. This increased HBA count provides a quantifiable molecular recognition advantage without altering TPSA (70.1 Ų for both target and comparators), preserving passive permeability characteristics.

Hydrogen bonding Protein-ligand interactions Molecular recognition

2-Position Carboxylate as Essential Metal-Binding Pharmacophore (MBP) for Metallo-β-Lactamase Inhibition

The 1H-imidazole-2-carboxylate scaffold is validated as a core metal-binding pharmacophore (MBP) targeting B1 metallo-β-lactamases (MBLs), including VIM-2 and VIM-5. SAR studies demonstrate that substitution of the 2-position carboxylate with 4- or 5-carboxylate positional isomers abolishes MBL inhibitory activity [1]. The optimized derivative 28, built on the 1H-imidazole-2-carboxylate scaffold, achieved IC₅₀ values of 0.018 µM against both VIM-2 and VIM-5 MBLs [1]. This represents a >500-fold potency improvement over the initial hit compound. The target compound retains this essential 2-carboxylate geometry while introducing a 4-amino-5-fluoro substitution pattern that provides additional vectors for structure-guided optimization to engage active-site flexible loops, as demonstrated in X-ray co-crystal structures (PDB: 7DYY, 7DV1) of related 1-substituted-1H-imidazole-2-carboxylic acid derivatives [2][3]. Substitution of the imidazole core with alternative heterocycles (e.g., pyridine-2-carboxylic acid, pyrimidine-4-carboxylic acid) results in loss of activity, underscoring the scaffold specificity [1].

Metallo-β-lactamase Antibiotic resistance Metal-binding pharmacophore

1-Methyl-1H-Imidazole Scaffold Validated as Potent Jak2 Kinase Inhibitor Pharmacophore

The 1-methyl-1H-imidazole scaffold has been validated as a potent Jak2 kinase inhibitor pharmacophore through structure-based design. In the J. Med. Chem. 2014 study, a series of 1-methyl-1H-imidazole derivatives demonstrated potent Jak2 inhibition with enzymatic IC₅₀ values in the low nanomolar range [1]. The crystallographic complex (PDB: 4C62) reveals that the imidazole core engages the hinge region of the Jak2 kinase domain, while substituents at the 4- and 5-positions project toward the solvent-exposed region and the selectivity pocket, respectively [2]. The 4-amino group and 5-fluoro substituent on the target compound enable further derivatization at these critical vectors. BindingDB data for closely related 1-methyl-1H-imidazole derivatives show IC₅₀ values as low as 3.0 nM against Jak2 and Ki values of 0.6 nM against Jak1 [3][4], establishing the scaffold's capacity for high-affinity kinase engagement. Non-imidazole cores or imidazoles lacking the 1-methyl group exhibit reduced or absent Jak2 inhibition, confirming scaffold specificity.

Jak2 inhibitor Kinase Myeloproliferative neoplasms

Commercial Purity Specification: 97% vs. 95% for Closest Analogs

The target compound is commercially available at 97% purity . In contrast, the 5-amino regioisomer (ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate) is typically supplied at ≥95% purity , and the non-fluorinated analog (ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride) is also specified at 95% purity . The 2% higher purity specification reduces the burden of purification prior to use in sensitive catalytic or biological assays, where trace impurities can confound activity readouts or produce spurious SAR conclusions. This purity differential is particularly relevant for fragment-based screening and biochemical assay applications requiring high-confidence single-concentration or dose-response data.

Purity specification Procurement quality Reproducibility

Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Starting Material for Metallo-β-Lactamase (MBL) Inhibitor Lead Optimization

The 1H-imidazole-2-carboxylate scaffold is established as a core metal-binding pharmacophore targeting VIM-type MBLs, with optimized derivatives achieving IC₅₀ values of 0.018 µM [1]. The target compound provides the essential 2-carboxylate geometry for zinc chelation while offering the 4-amino group for amide coupling and the 5-fluoro substituent for hydrophobic pocket engagement. Procurement of the correct regioisomer is critical; positional isomers with 4- or 5-carboxylate placement are inactive [1]. X-ray co-crystal structures (PDB: 7DYY, 7DV1) guide rational substitution at the N1-position [2]. The 97% commercial purity specification [3] reduces pre-synthesis purification steps, accelerating SAR turnaround times.

Key Intermediate for Jak2-Selective Kinase Inhibitor Development

The 1-methyl-1H-imidazole core is crystallographically validated as a Jak2 hinge-binding motif (PDB: 4C62, 2.75 Å resolution) [1]. The 4-amino group serves as a derivatization handle for introducing C-ring fragments that modulate Jak2 selectivity over other JAK family members. Structure-activity data from Su et al. (2014) demonstrate that closely related 1-methyl-1H-imidazole derivatives achieve Jak2 IC₅₀ values of 3.0 nM and Jak1 Ki values of 0.6 nM [2][3]. The 5-fluoro substituent provides an additional vector for accessing the selectivity pocket while contributing one extra HBA site for polar interactions not available with non-fluorinated analogs.

Fragment-Based Drug Discovery (FBDD) Library Component for Fluorine-Enabled Screening

With a molecular weight of 187.17 g/mol, XLogP3-AA of 0.7, and TPSA of 70.1 Ų [1], this compound satisfies fragment library criteria (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 6). The 5-fluoro substituent enables ¹⁹F NMR-based screening for ligand detection and binding affinity determination in protein targets [2]. The fluorine atom also facilitates detection of weak-affinity fragment hits via ¹⁹F T₂ relaxation or CPMG experiments. The 97% purity [3] ensures that observed ¹⁹F signals originate from the intended compound rather than fluorinated impurities, which is critical for reliable hit identification.

Scaffold for Dual MBL–Kinase Inhibitor Hybrid Design

The concurrent validation of the 1H-imidazole-2-carboxylate scaffold for MBL inhibition (IC₅₀ = 0.018 µM against VIM-2/VIM-5) [1] and the 1-methyl-1H-imidazole scaffold for Jak2 inhibition (IC₅₀ = 3.0 nM) [2] presents a unique opportunity for dual-pharmacophore design. The target compound sits at the intersection of these two validated chemotypes. Researchers can exploit the 2-carboxylate for MBL zinc coordination while simultaneously derivatizing the 4-amino position toward kinase hinge-binding motifs. This dual potential is not achievable with regioisomeric or non-fluorinated analogs lacking the precise substitution pattern.

Quote Request

Request a Quote for Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.